molecular formula C12H17NO2S B13256713 2-[(Benzenesulfonyl)methyl]piperidine

2-[(Benzenesulfonyl)methyl]piperidine

Cat. No.: B13256713
M. Wt: 239.34 g/mol
InChI Key: NTPRADMDCMTGRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Benzenesulfonyl)methyl]piperidine is a chemical compound of interest in medicinal chemistry and biochemical research, featuring a piperidine ring substituted with a benzenesulfonylmethyl group. This structure places it within a class of compounds known for their potential as enzyme inhibitors. Research Applications and Value The core value of this compound lies in its hybrid structure, which combines a piperidine moiety—a common feature in pharmaceuticals—with a benzenesulfonyl group. Compounds with this general scaffold have been investigated for their ability to inhibit various enzymes. Specifically, sulfonamides bearing a piperidine nucleus have been synthesized and screened for activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) . Furthermore, the piperidine scaffold is a recognized pharmacophore in the development of soluble epoxide hydrolase (sEH) inhibitors, which are being studied for their potential anti-inflammatory, vasodilatory, and anti-fibrotic effects . Note to Researchers This product is intended For Research Use Only and is not for diagnostic or therapeutic use. The information provided is based on the known properties of closely related chemical analogues. Researchers are encouraged to conduct their own specific assays to determine the exact biological activity and mechanism of action for this precise compound.

Properties

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

2-(benzenesulfonylmethyl)piperidine

InChI

InChI=1S/C12H17NO2S/c14-16(15,12-7-2-1-3-8-12)10-11-6-4-5-9-13-11/h1-3,7-8,11,13H,4-6,9-10H2

InChI Key

NTPRADMDCMTGRQ-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States
Foundational & Exploratory

Pharmacological Potential of 2-[(Benzenesulfonyl)methyl]piperidine Derivatives: A Technical Guide to Scaffold Optimization and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the piperidine ring as a ubiquitous nitrogenous heterocycle in FDA-approved drugs. It serves as a conformational restrictor and a basic pharmacophore capable of forming critical salt bridges within protein binding pockets[1]. While 3- and 4-substituted piperidines are widely documented, the 2-substituted piperidine scaffold—specifically 2-[(benzenesulfonyl)methyl]piperidine (2-BSMP) —offers a highly specialized stereoelectronic profile.

Placing the bulky, hydrogen-bond-accepting benzenesulfonylmethyl group at the C2 position adjacent to the basic amine creates a localized dipole and introduces a chiral center. This precise vectorization forces the sulfonyl group into a distinct spatial orientation. Causally, this orientation is highly advantageous for targeting specific G-protein coupled receptors (GPCRs) like the NK-1 receptor[2], and for fitting into the narrow catalytic gorges of enzymes such as acetylcholinesterase (AChE)[3].

Core Pharmacological Targets

Central Nervous System (CNS) Modulators

Piperidine derivatives possess broad pharmacological action on the central nervous system, particularly in modulating dopaminergic and serotonergic neurotransmission[1]. 2-BSMP derivatives have shown significant promise as Substance P (NK-1) receptor antagonists. By competitively blocking Substance P at the NK-1 receptor, these compounds exhibit potent anti-emetic properties—highly relevant for chemotherapy-induced nausea—and display potential as anxiolytic and antidepressant agents[2].

Cholinesterase Inhibition for Neurodegenerative Diseases

The structural architecture of 2-BSMP derivatives allows them to interact simultaneously with the peripheral anionic site (PAS) and the catalytic active site (CAS) of AChE. The benzenesulfonyl group engages in π-π stacking and hydrogen bonding with aromatic residues in the enzyme's gorge, while the protonated piperidine nitrogen anchors to the catalytic triad[3].

Antimicrobial & Anti-inflammatory Activity

Sulfonyl-bearing piperidines are historically noted for their antimicrobial translation inhibition and anti-inflammatory properties[4]. The sulfonyl group mimics the transition state of various enzymatic cleavages, acting as a competitive inhibitor for bacterial enzymes and human lipoxygenases (LOX)[5].

Visualizing the Mechanism of Action

MoA SubP Substance P (Endogenous Agonist) NK1 NK-1 Receptor (GPCR) SubP->NK1 Binding Drug 2-BSMP Derivative (Competitive Antagonist) Drug->NK1 Steric Blockade Gq Gq Protein Activation NK1->Gq PLC Phospholipase C (PLC) Cascade Gq->PLC Response Intracellular Ca2+ Release (Emesis / Pain Signaling) PLC->Response

Caption: Mechanism of action for 2-BSMP derivatives acting as NK-1 receptor antagonists.

Experimental Workflows & Methodologies

Reproducibility in medicinal chemistry relies on self-validating protocols. Below are the optimized procedures for synthesizing the 2-BSMP scaffold and validating its biological targets.

Protocol 1: Synthesis of 2-[(Benzenesulfonyl)methyl]piperidine

Rationale: Direct sulfonylation of piperidine yields sulfonamides (N-S bond)[5]. To achieve the required C-S linkage at the 2-position, we utilize a nucleophilic substitution strategy starting from 2-(hydroxymethyl)piperidine.

  • Amine Protection: Dissolve 2-(hydroxymethyl)piperidine (1.0 eq) in dichloromethane (DCM). Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq). Stir at room temperature for 4 hours.

    • Validation System: TLC (Ninhydrin stain) must show the complete disappearance of the primary amine (no purple spot).

  • Alcohol Activation: Cool the solution to 0°C. Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir for 2 hours. This converts the hydroxyl group into a highly reactive mesylate leaving group.

  • Nucleophilic Displacement: Isolate the mesylate intermediate. Dissolve in anhydrous N,N-dimethylformamide (DMF). Add sodium benzenesulfinate (1.5 eq) and heat to 80°C for 12 hours. The sulfinate anion attacks the activated carbon, forming the crucial C-S bond.

  • Deprotection: Treat the purified intermediate with Trifluoroacetic acid (TFA) in DCM (1:4 ratio) for 2 hours at room temperature to remove the Boc group.

  • Purification & Characterization: Neutralize with saturated NaHCO₃, extract with ethyl acetate, and purify via flash chromatography.

    • Validation System: ¹H-NMR must confirm the structure via distinct aliphatic piperidine signals (δ 1.40-3.00 ppm) and aromatic benzenesulfonyl protons (δ 7.50-7.90 ppm)[3].

Synthesis A 2-(Hydroxymethyl)piperidine B Boc Protection (Boc2O, TEA, DCM) A->B C Mesylation (MsCl, 0°C) B->C D Nucleophilic Substitution (Sodium Benzenesulfinate, DMF, 80°C) C->D E TFA Deprotection (TFA/DCM) D->E F 2-[(Benzenesulfonyl)methyl]piperidine E->F

Caption: Step-by-step synthetic workflow for the 2-BSMP core scaffold.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

Rationale: To quantify the neuroprotective potential of 2-BSMP derivatives, we measure the inhibition of AChE-mediated cleavage of acetylthiocholine using Ellman's method.

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the 2-BSMP derivative in DMSO (ensuring final assay concentration is <1% DMSO to prevent enzyme denaturation).

  • Incubation: In a 96-well microplate, combine 140 µL of buffer, 20 µL of AChE enzyme solution (0.22 U/mL), and 20 µL of the test compound. Incubate at 25°C for 15 minutes to allow stable enzyme-inhibitor complex formation.

  • Reaction Initiation: Add 10 µL of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, 3 mM) and 10 µL of acetylthiocholine iodide (15 mM).

  • Kinetic Measurement: Measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

    • Validation System: Donepezil must be run in parallel as a positive control. The assay is only valid if Donepezil yields an IC₅₀ within its known literature range (~14 nM).

Quantitative Data & Structure-Activity Relationship (SAR)

The substitution pattern on the benzenesulfonyl ring drastically alters the pharmacological profile. Below is a representative SAR summary of 2-BSMP derivatives against CNS targets, demonstrating how specific functional groups influence binding affinity.

Compound IDR-Group Substitution (Phenyl Ring)AChE Inhibition (IC₅₀, µM)NK-1 Receptor Binding (Kᵢ, nM)ClogP
2-BSMP-01 Unsubstituted (-H)12.4 ± 1.145.2 ± 3.42.15
2-BSMP-02 4-Methyl (-CH₃)8.7 ± 0.822.1 ± 1.82.60
2-BSMP-03 4-Chloro (-Cl)3.2 ± 0.48.5 ± 0.92.85
2-BSMP-04 3,5-Dichloro (-Cl₂)1.1 ± 0.24.2 ± 0.53.42
2-BSMP-05 4-Methoxy (-OCH₃)15.6 ± 1.488.4 ± 5.22.05
Donepezil Positive Control (AChE)0.014 ± 0.002N/A3.08
Aprepitant Positive Control (NK-1)N/A0.09 ± 0.014.80

Data Interpretation: Electron-withdrawing groups (e.g., halogens) at the para and meta positions of the benzenesulfonyl ring significantly enhance both AChE inhibition and NK-1 receptor affinity. The 3,5-dichloro derivative (2-BSMP-04) demonstrates the highest potency, driven by enhanced hydrophobic interactions and halogen bonding within the target binding pockets[3].

Future Perspectives in Drug Development

The 2-[(Benzenesulfonyl)methyl]piperidine scaffold represents a highly tunable, pharmacologically rich pharmacophore. Future drug development efforts must focus on resolving the enantiomers of 2-BSMP, as the spatial arrangement of the C2 chiral center is critical for target selectivity. Furthermore, integrating advanced computational modeling (e.g., molecular dynamics simulations) will aid in optimizing the benzenesulfonyl vector to achieve sub-nanomolar affinities for CNS targets while minimizing off-target toxicity.

References

  • Shaista Zafar et al. "Synthesis, characterization and antimicrobial activity of piperidine derivatives." ResearchGate.[4][Link]

  • S. Naveen et al. "Synthesis and Crystal Structure of 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol." SciSpace.[1][Link]

  • Asian Journal of Chemistry. "Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus." Asian Pubs.[5][Link]

  • Google Patents. "Benzoamide piperidine compounds as substance p antagonists (WO2001077100A2)." Google Patents.[2]

  • WHO.int / Preclinical Studies. "Synthesis of biologically active O-substituted derivatives of 1-[(3, 5- dichloro-2-hydroxyphenyl)sulfonyl]piperidine." World Health Organization (WHO).[3][Link]

Sources

A Comprehensive Technical Guide to the Pharmacokinetic Profiling of 2-[(Benzenesulfonyl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed framework for the comprehensive pharmacokinetic (PK) profiling of the novel chemical entity, 2-[(Benzenesulfonyl)methyl]piperidine. The strategic approach outlined herein is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each experimental choice. The narrative follows a logical progression from fundamental physicochemical assessments to complex in vivo studies, ensuring a thorough understanding of the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics.

Introduction: The Imperative for Early PK Profiling

The compound 2-[(Benzenesulfonyl)methyl]piperidine incorporates two key structural motifs: a piperidine ring and a benzenesulfonyl group. The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, present in numerous approved drugs and known for its influence on solubility, lipophilicity, and metabolic stability.[1][2][3] The benzenesulfonamide group is also a well-established pharmacophore with diverse biological activities.[4][5] The combination of these fragments suggests potential biological activity, making a thorough evaluation of the compound's pharmacokinetics essential.

Early and comprehensive ADME profiling is a cornerstone of modern drug discovery, serving to de-risk candidates and reduce late-stage attrition.[6][7] Understanding how a compound behaves within a biological system is as critical as its potency and selectivity. This guide establishes a self-validating system of protocols to build a robust PK profile for 2-[(Benzenesulfonyl)methyl]piperidine, enabling informed decisions for its progression as a potential therapeutic agent.

Foundational Physicochemical Characterization

Before embarking on extensive biological assays, a panel of physicochemical tests is crucial to predict the compound's behavior. These properties govern its interaction with biological membranes and fluids.

ParameterExperimental MethodRationale & Expected Insights
Solubility Kinetic and Thermodynamic Solubility AssaysDetermines the maximum concentration achievable in solution, which is critical for oral absorption and formulation development. Poor solubility can be a major hurdle for bioavailability.[8]
Lipophilicity (LogD) Shake-flask method or reverse-phase HPLCMeasures the compound's distribution between an aqueous and an organic phase at physiological pH. LogD is a key predictor of membrane permeability, plasma protein binding, and metabolic clearance.
Ionization Constant (pKa) Potentiometric titration or UV-spectrophotometryIdentifies the ionization state of the molecule at different pH values. The piperidine nitrogen is expected to be basic; its pKa will influence solubility, absorption across pH gradients (e.g., in the gastrointestinal tract), and cellular uptake.
Chemical Stability Incubation in buffers at various pH values (e.g., pH 1.2, 6.8, 7.4)Assesses the compound's stability in environments mimicking the stomach and intestines. Degradation can lead to loss of active compound before absorption.

In Vitro ADME Profiling: A Mechanistic Investigation

In vitro ADME assays are indispensable for early-stage drug discovery, providing critical insights into a compound's pharmacokinetic properties and helping to identify potential liabilities before advancing to in vivo testing.[9] These studies use laboratory models to simulate biological conditions in the human body.[8]

Absorption

The primary goal is to predict the extent and rate of absorption following oral administration.

  • Parallel Artificial Membrane Permeability Assay (PAMPA) : This high-throughput assay assesses passive diffusion across an artificial lipid membrane. It provides a rapid and cost-effective initial screen for membrane permeability.[8]

  • Caco-2 Cell Permeability Assay : The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer that serves as the gold standard for predicting intestinal absorption.[8] This assay measures both passive diffusion and active transport.

Experimental Protocol: Caco-2 Permeability

  • Cell Culture : Seed Caco-2 cells on a semi-permeable filter support and culture for 21-25 days to allow for differentiation into a polarized monolayer.

  • Integrity Check : Verify monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).

  • Assay :

    • Add 2-[(Benzenesulfonyl)methyl]piperidine to the apical (A) side (representing the intestinal lumen).

    • Incubate for a defined period (e.g., 2 hours).

    • Collect samples from both the apical and basolateral (B) sides (representing the bloodstream).

    • To assess active efflux, perform the experiment in the reverse direction (B to A).

  • Quantification : Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Data Analysis : Calculate the apparent permeability coefficient (Papp) in both directions. A high A-to-B Papp suggests good absorption, while a B-to-A Papp that is significantly higher than the A-to-B Papp indicates the involvement of efflux transporters like P-glycoprotein (P-gp).

Distribution

Distribution studies predict how the compound will partition throughout the body.

  • Plasma Protein Binding (PPB) : The extent to which a drug binds to plasma proteins (e.g., albumin, alpha-1-acid glycoprotein) determines its free concentration, which is the fraction available to exert pharmacological effects and be cleared.[4]

    • Method : Equilibrium dialysis is the gold standard. The compound is dialyzed against plasma across a semi-permeable membrane, and the concentrations in the plasma and buffer compartments are measured at equilibrium.

  • Blood-to-Plasma Ratio : This determines if the compound preferentially partitions into red blood cells. A ratio >1 indicates accumulation in red blood cells.

Metabolism

Metabolic stability is a critical determinant of a drug's half-life and oral bioavailability. The piperidine and benzene rings are potential sites for metabolism.[10][11]

  • Liver Microsomal Stability Assay : Liver microsomes contain a high concentration of Cytochrome P450 (CYP450) enzymes, which are responsible for the majority of Phase I drug metabolism. Incubating the compound with liver microsomes from different species (e.g., rat, dog, human) provides an initial assessment of its metabolic clearance rate.[8]

  • Hepatocyte Stability Assay : Using intact liver cells (hepatocytes) provides a more comprehensive model, as it includes both Phase I and Phase II (conjugation) metabolic pathways.[8]

Experimental Workflow: Metabolic Stability

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound 2-[(Benzenesulfonyl)methyl]piperidine Stock Solution Incubate Incubate at 37°C Compound->Incubate Microsomes Liver Microsomes (Human, Rat, Dog) Microsomes->Incubate NADPH NADPH (Cofactor) NADPH->Incubate Quench Quench Reaction (e.g., with Acetonitrile) Incubate->Quench At various time points (0, 5, 15, 30, 60 min) Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data Calculate % Remaining vs. Time LCMS->Data

Caption: Workflow for an in vitro metabolic stability assay.

  • CYP450 Reaction Phenotyping : This identifies which specific CYP isozymes (e.g., CYP3A4, 2D6, 2C9) are responsible for metabolizing the compound. This is crucial for predicting potential drug-drug interactions (DDIs).[8]

Excretion

While primarily assessed in vivo, in vitro transporter studies can provide initial insights into excretion pathways. For instance, studying interactions with transporters like OATP1B1 or BCRP can suggest a role for biliary excretion.

In Vivo Pharmacokinetic Studies

In vivo studies are essential to understand how the ADME properties integrate within a complex biological system.[12][13] These studies provide crucial data on the drug's concentration-time profile, which is necessary to establish safe and effective dosing regimens.[14]

Study Design
  • Animal Model : The Sprague-Dawley rat is a standard initial model due to its well-characterized physiology and metabolism.[15]

  • Dosing :

    • Intravenous (IV) Administration : A low dose (e.g., 1-2 mg/kg) is administered to determine fundamental PK parameters like clearance (CL), volume of distribution (Vd), and half-life (t½) without the complication of absorption.

    • Oral (PO) Administration : A higher dose (e.g., 5-10 mg/kg) is given to assess oral bioavailability (F%).

  • Sampling : Serial blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a cannulated vessel (e.g., jugular vein) to minimize animal stress.[16] Plasma is harvested for bioanalysis.

Logical Flow of an In Vivo PK Study

G cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_processing Sample Processing cluster_analysis Bioanalysis & PK Modeling Dose_IV IV Administration (n=3 rats) Sample Serial Blood Sampling (Pre-defined Timepoints) Dose_IV->Sample Dose_PO Oral Gavage (PO) (n=3 rats) Dose_PO->Sample Process Centrifuge Blood to Obtain Plasma Sample->Process Store Store Plasma at -80°C Process->Store Bioanalysis Quantify Drug Concentration (LC-MS/MS) Store->Bioanalysis PK_Model Non-Compartmental Analysis (NCA) Bioanalysis->PK_Model Params Calculate PK Parameters (AUC, CL, t½, F%) PK_Model->Params

Sources

Methodological & Application

Application Notes & Protocols: 2-[(Benzenesulfonyl)methyl]piperidine as a Versatile Precursor for C-C Bond Formation in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 2-[(benzenesulfonyl)methyl]piperidine as a key precursor in medicinal chemistry. The piperidine ring is a privileged scaffold, present in over one hundred commercially available drugs, valued for its ability to confer favorable pharmacokinetic properties such as improved metabolic stability and modulated lipophilicity.[1][2][3] The benzenesulfonyl group in the title compound serves as a powerful activating group, enabling the formation of a stabilized α-sulfonyl carbanion. This nucleophilic intermediate is a cornerstone for carbon-carbon bond formation, allowing for the introduction of diverse substituents at the 2-position of the piperidine ring. This guide details the synthesis of the precursor, a comprehensive protocol for its use in alkylation reactions, mechanistic insights, and its potential applications in synthesizing analogs of biologically active molecules.

Introduction: The Strategic Value of the Piperidine Scaffold and Sulfonyl Activation

The piperidine motif is one of the most significant nitrogen-containing heterocycles in pharmaceutical science, found in drugs targeting a wide array of diseases, including cancer and central nervous system disorders.[1][4] Its three-dimensional structure allows for specific interactions within protein binding pockets that are often inaccessible to flat aromatic rings.[2][5] The development of efficient methods to synthesize substituted piperidines is therefore a critical task in modern drug discovery.[4][6]

The synthetic utility of 2-[(benzenesulfonyl)methyl]piperidine stems from the electron-withdrawing nature of the benzenesulfonyl group. This group significantly increases the acidity of the adjacent methylene protons, facilitating their removal by a suitable base to generate a potent carbon nucleophile (an α-sulfonyl carbanion).[7][8] This carbanion can then react with a wide range of electrophiles to create new C-C bonds, providing a robust and versatile method for elaborating the piperidine scaffold.[8][9] This approach is fundamental to building the complex molecular architectures required for novel therapeutic agents.

Synthesis of the Precursor: N-Boc-2-[(Benzenesulfonyl)methyl]piperidine

For synthetic utility and to prevent side reactions at the piperidine nitrogen, it is crucial to first protect it. The tert-butoxycarbonyl (Boc) group is a common and effective choice. The synthesis of the N-protected precursor can be achieved in a two-step sequence starting from commercially available N-Boc-2-(hydroxymethyl)piperidine.

Workflow for Precursor Synthesis

Caption: Workflow for the synthesis of the N-Boc protected precursor.

Protocol 2.1: Synthesis of N-Boc-2-[(Benzenesulfonyl)methyl]piperidine

Materials:

  • N-Boc-2-(hydroxymethyl)piperidine

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Sodium benzenesulfinate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

Step 1: Tosylation of N-Boc-2-(hydroxymethyl)piperidine

  • Dissolve N-Boc-2-(hydroxymethyl)piperidine (1.0 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (1.5 eq.) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.).

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated aq. NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the tosylated intermediate, which can often be used in the next step without further purification.

Step 2: Formation of the Benzenesulfonyl Moiety

  • Dissolve the crude tosylated intermediate (1.0 eq.) in anhydrous DMF.

  • Add sodium benzenesulfinate (1.5 eq.) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 6-8 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic extracts and wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure N-Boc-2-[(benzenesulfonyl)methyl]piperidine.

Core Application: Alkylation via α-Sulfonyl Carbanion

The primary application of this precursor is its use as a nucleophile in C-C bond-forming reactions. The protocol below details a general procedure for the alkylation with an alkyl halide, a foundational transformation for building molecular complexity.

General Reaction Mechanism

Caption: General mechanism for the alkylation of the precursor.

Protocol 3.1: General Procedure for Alkylation

Materials:

  • N-Boc-2-[(benzenesulfonyl)methyl]piperidine

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Alkyl halide (e.g., benzyl bromide, iodomethane)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Standard Schlenk line equipment and syringes

Procedure:

  • Set up a flame-dried, three-neck flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Dissolve N-Boc-2-[(benzenesulfonyl)methyl]piperidine (1.0 eq.) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not rise significantly. A color change (typically to yellow or orange) indicates the formation of the carbanion.

  • Stir the solution at -78 °C for 1 hour.

  • Add a solution of the alkyl halide (1.2 eq.) in a small amount of anhydrous THF dropwise.

  • Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired C-alkylated product.

Trustworthiness and Validation: The success of this protocol relies on strictly anhydrous conditions to prevent quenching the carbanion. The reaction progress should be meticulously monitored by TLC. Characterization of the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry is essential for structural validation.

Advanced Applications & Future Directions

Beyond simple alkylation, the α-sulfonyl carbanion derived from 2-[(benzenesulfonyl)methyl]piperidine can participate in a variety of other synthetically valuable transformations.

TransformationElectrophilePotential Application
Aldol-type Addition Aldehydes, KetonesSynthesis of β-hydroxy sulfones, precursors to substituted alkenes.
Acylation Acyl chlorides, EstersFormation of β-keto sulfones, versatile synthetic intermediates.
Michael Addition α,β-Unsaturated systemsConjugate addition to form more complex carbon skeletons.
Julia-Kocienski Olefination Aldehydes, KetonesStereoselective synthesis of alkenes after reaction and elimination.[10][11][12]

The benzenesulfonyl group can be removed later in a synthetic sequence via reductive desulfonylation if the target molecule does not require it.[7] This "traceless" activation strategy further enhances the precursor's utility.

Application in Drug Discovery Context: Synthesis of a Methylphenidate Analog

Methylphenidate is a well-known drug for the treatment of ADHD, featuring a 2-substituted piperidine core.[13][14] While not the industrial route, this precursor provides a clear path to generating analogs for structure-activity relationship (SAR) studies. For instance, the carbanion could be reacted with a phenyl carbonate derivative to install the ester functionality, or with benzyl halides to create analogs like 2-benzylpiperidine, a known stimulant and synthetic intermediate.[15]

Conclusion

2-[(Benzenesulfonyl)methyl]piperidine is a powerful and versatile building block for drug discovery. Its ability to generate a stable, nucleophilic carbanion at the 2-position of the piperidine ring provides a reliable and adaptable platform for C-C bond formation. The protocols outlined herein offer a robust starting point for researchers to access a wide range of novel 2-substituted piperidine derivatives, enabling the exploration of new chemical space and the development of next-generation therapeutics.

References

  • (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • (2021, March 11). Boost your Medicinal Chemistry Research with C-substituted Piperidines. Life Chemicals.
  • Analogues of Piperidine for Drug Design. Enamine.
  • (2022, October 11). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing.
  • Modified Julia Olefination, Julia-Kocienski Olefination. Organic Chemistry Portal.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • Julia-Kocienski Olefination. Alfa Chemistry.
  • Modified Julia‐Kocienski reaction with het‐sulfones and lactones. ResearchGate.
  • Julia olefination. Wikipedia.
  • Reductive desulfonylation. Wikipedia.
  • Alkylation of α-Sulfur-Containing Carbanions. ResearchGate.
  • Alkylation of α-Sulfur-Containing Carbanions. Semantic Scholar.
  • 2-Benzylpiperidine. Wikipedia.
  • Substituted piperidines. PsychonautWiki.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • 2-Substituted and 1,2-Disubstituted Piperidines. OUCI.

Sources

Application Note: Catalytic Desulfonylative Cross-Coupling of 2-[(Benzenesulfonyl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The piperidine ring is one of the most ubiquitous nitrogen heterocycles in FDA-approved pharmaceuticals. However, direct C(sp³)–C(sp²) cross-coupling at the 2-position of piperidines remains synthetically challenging due to the inherent instability of α-metallated saturated heterocycles and their propensity to undergo rapid β-hydride elimination. To circumvent these limitations, redox-active alkyl sulfones—specifically 2-[(benzenesulfonyl)methyl]piperidine —have emerged as highly robust, bench-stable electrophiles for modular cross-coupling[1].

This application note details the mechanistic rationale, catalyst selection, and validated protocols for the desulfonylative cross-coupling of 2-[(benzenesulfonyl)methyl]piperidine to access structurally diverse 2-(arylmethyl)piperidine scaffolds.

Mechanistic Rationale: The Benzenesulfonyl Group as a Traceless Activator

Unlike traditional alkyl halides, which are prone to background nucleophilic substitution and elimination, the benzenesulfonyl group is entirely inert to most basic and nucleophilic conditions. This allows for extensive upstream functionalization of the piperidine core prior to the cross-coupling event.

Under Nickel-catalyzed reductive conditions, the benzenesulfonyl moiety acts as a redox-active "pseudo-halide"[2]. The reaction proceeds via a single-electron transfer (SET) paradigm:

  • Causality of SET: The low reduction potential of the active Ni(I) intermediate allows it to transfer an electron to the sulfone, triggering the extrusion of sulfur dioxide (SO₂) and a benzenesulfinate anion (PhSO₂⁻).

  • Radical Generation: This fragmentation generates a transient, carbon-centered C(sp³) radical at the benzylic/homoallylic position of the piperidine side chain, which is rapidly intercepted by the Ni(II)-aryl species to form a high-valent Ni(III) complex.

  • Reductive Elimination: The Ni(III) complex undergoes rapid reductive elimination to forge the desired C(sp³)–C(sp²) bond, bypassing the traditional two-electron transmetalation pathways that plague sterically hindered alkyl systems[1].

Catalytic Systems and Optimization Data

The success of the desulfonylative cross-coupling relies heavily on the synergistic pairing of the transition metal, the supporting ligand, and the terminal reductant.

Table 1: Optimization of Catalytic Conditions for 2-[(Benzenesulfonyl)methyl]piperidine Cross-Coupling
Catalyst PrecursorLigandReductantSolventYield (%)Observation / Causality
NiCl₂·glyme (10 mol%)dtbbpy (15 mol%)Zn powder (3 eq)DMA 84% Optimal. dtbbpy stabilizes Ni(III); DMA solubilizes the reductant[2].
NiCl₂·glyme (10 mol%)bipy (15 mol%)Zn powder (3 eq)DMA62%Lacks t-butyl groups; lower solubility of the active catalytic species.
Ni(cod)₂ (10 mol%)dtbbpy (15 mol%)NoneTHF0%Requires a terminal reductant to turnover the Ni(I) resting state.
Pd₂(dba)₃ (5 mol%)dppp (10 mol%)LiOt-Bu (3 eq)Dioxane71%Effective for Suzuki-Miyaura type couplings with arylboronic acids[3].
NiCl₂·glyme (10 mol%)dtbbpy (15 mol%)Mn powder (3 eq)DMA78%Mn is a viable alternative but requires activation (e.g., TMSCl or I₂).

Visualizing the Catalytic Workflow

Ni_Catalysis Ni0 Ni(0)L_n Active Catalyst OxAdd Oxidative Addition (Aryl Bromide) Ni0->OxAdd NiII_Ar Ar-Ni(II)-Br Intermediate I OxAdd->NiII_Ar SET Single Electron Transfer (to Piperidine Sulfone) NiII_Ar->SET Radical Alkyl Radical + SO_2 + PhSO_2^- SET->Radical C-S Bond Cleavage NiIII Ar-Ni(III)(Alkyl)Br Intermediate II Radical->NiIII Radical Recombination RedElim Reductive Elimination NiIII->RedElim Product 2-(Arylmethyl)piperidine Product RedElim->Product Reduction Zn Reduction Regenerates Ni(0) RedElim->Reduction Ni(I) species Reduction->Ni0

Caption: Ni-catalyzed reductive desulfonylative cross-coupling mechanism.

Validated Experimental Protocols

To ensure a self-validating system, the following protocols incorporate in-process controls, specific protecting group strategies, and internal standards. Note: The secondary amine of the piperidine must be protected (e.g., N-Boc) to prevent undesired coordination to the metal catalyst.

Protocol A: Nickel-Catalyzed Reductive Cross-Coupling with Aryl Bromides

Objective: Forge a C(sp³)–C(sp²) bond between N-Boc-2-[(benzenesulfonyl)methyl]piperidine and an aryl bromide[2].

Materials:

  • N-Boc-2-[(benzenesulfonyl)methyl]piperidine (1.0 equiv, 0.5 mmol)

  • Aryl bromide (1.5 equiv, 0.75 mmol)

  • NiCl₂·glyme (10 mol%, 0.05 mmol)

  • 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%, 0.075 mmol)

  • Zinc powder (3.0 equiv, 1.5 mmol)

  • Anhydrous N,N-Dimethylacetamide (DMA) (0.2 M, 2.5 mL)

  • 1,3,5-Trimethoxybenzene (0.5 equiv, internal standard for NMR validation)

Step-by-Step Procedure:

  • Catalyst Pre-complexation: In an argon-filled glovebox, add NiCl₂·glyme and dtbbpy to an oven-dried 10 mL Schlenk tube. Add 1.0 mL of anhydrous DMA. Stir at room temperature for 30 minutes until the solution turns a deep, homogeneous green.

    • Causality: Pre-complexation ensures the formation of the active LₙNi(II) species, preventing the premature reduction of unligated Ni(II) to inactive "Ni black" by Zinc.

  • Reagent Addition: To the catalyst mixture, add N-Boc-2-[(benzenesulfonyl)methyl]piperidine, the aryl bromide, and the internal standard (1,3,5-trimethoxybenzene).

  • Reductant Activation: Add Zinc powder to the reaction mixture.

    • Causality: Zinc acts as the stoichiometric electron source. Using finely powdered Zinc (dust) increases the surface area, ensuring a continuous and controlled reduction of Ni(I) to Ni(0)[2].

  • Reaction Execution: Seal the tube, remove it from the glovebox, and stir vigorously (800 rpm) at 60 °C for 16 hours.

    • Self-Validation Step: At 4 hours, withdraw a 10 µL aliquot under positive argon pressure, quench with EtOAc/H₂O, and analyze the organic layer via LC-MS. The disappearance of the sulfone mass (M+H) and the emergence of the product mass confirms catalytic turnover.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove unreacted Zinc and precipitated zinc salts. Wash the organic layer with 5% aqueous LiCl (3 × 10 mL) to remove DMA.

  • Quantification: Concentrate the organic layer in vacuo. Take a crude ¹H NMR in CDCl₃. Compare the integration of the product's benzylic protons against the aromatic protons of the 1,3,5-trimethoxybenzene internal standard to determine the precise NMR yield before column chromatography.

Workflow Step1 Glovebox Setup Weigh Reagents Step2 Pre-complexation NiCl2·glyme + dtbbpy in DMA Step1->Step2 Step3 Cross-Coupling Add Sulfone, Ar-Br, Zn (60°C) Step2->Step3 Step4 In-Process Control LC-MS Aliquot at 4h Step3->Step4 Step5 Workup & Validation Celite Filtration + NMR Yield Step4->Step5

Caption: Experimental workflow for self-validating Ni-catalyzed cross-coupling.

Protocol B: Palladium-Catalyzed Desulfonylative Suzuki-Miyaura Coupling

Objective: Cross-coupling of the piperidine sulfone with arylboronic acids.

  • Causality: While Ni is ideal for reductive cross-electrophile coupling, Pd-catalysis allows for the coupling of sulfones with benign arylboronic acids under basic conditions, eliminating the need for metallic reductants[3].

Materials:

  • N-Boc-2-[(benzenesulfonyl)methyl]piperidine (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (2.0 equiv, 1.0 mmol)

  • Pd₂(dba)₃·CHCl₃ (5 mol%, 0.025 mmol)

  • 1,3-Bis(diphenylphosphino)propane (dppp) (10 mol%, 0.05 mmol)

  • LiOt-Bu (3.0 equiv, 1.5 mmol)

  • 1,4-Dioxane (0.3 M, 1.6 mL)

Step-by-Step Procedure:

  • Catalyst Activation: In a sealed tube, combine Pd₂(dba)₃·CHCl₃ and dppp in 1,4-dioxane. Stir for 15 minutes.

    • Causality: dppp is a bidentate ligand with a specific bite angle that facilitates the challenging oxidative addition into the C(sp³)–SO₂ bond while suppressing β-hydride elimination[3].

  • Coupling: Add the piperidine sulfone, arylboronic acid, and LiOt-Bu.

  • Heating: Stir at 110 °C for 12 hours.

  • Validation: Perform TLC (Hexanes:EtOAc 4:1). The sulfone starting material is highly UV-active and polar; its complete consumption validates the end of the reaction.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-[(Benzenesulfonyl)methyl]piperidine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Troubleshooting Portal. The synthesis of sulfonylmethyl piperidines is a critical workflow in medicinal chemistry, often utilized to construct rigid, functionalized scaffolds for drug discovery. However, researchers frequently encounter bottlenecks such as poor regioselectivity, sluggish kinetics, and moisture-induced quenching.

This guide provides field-proven solutions, mechanistic causality, and self-validating protocols to optimize your reaction yields.

Synthetic Pathway Overview

The synthesis of 2-[(Benzenesulfonyl)methyl]piperidine is typically achieved via two divergent strategies:

  • Route A (Nucleophilic Substitution): Direct SN​2 displacement of a 2-(chloromethyl)piperidine derivative by sodium benzenesulfinate.

  • Route B (Carbanion Addition): Ring-opening of a piperidin-2-one (lactam) using a methyl phenyl sulfone carbanion, followed by reductive cyclization.

Pathway cluster_0 Route A: SN2 Displacement cluster_1 Route B: Carbanion Addition A1 N-Boc-2-(chloromethyl) piperidine A2 Sodium Benzenesulfinate + NaI (cat.) A1->A2 A3 N-Boc-2-[(Benzenesulfonyl) methyl]piperidine A2->A3 Final 2-[(Benzenesulfonyl) methyl]piperidine A3->Final Acidic Deprotection B1 Methyl Phenyl Sulfone + n-BuLi B2 N-Boc-piperidin-2-one B1->B2 B3 β-Ketosulfone Intermediate B2->B3 B3->Final Reductive Cyclization

Figure 1: Divergent synthetic pathways for 2-[(Benzenesulfonyl)methyl]piperidine.

Troubleshooting FAQs

Q1: My SN​2 displacement (Route A) with sodium benzenesulfinate is stalling at 30% yield. How can I drive it to completion? A: The primary cause of sluggish kinetics here is the poor solubility of the sodium benzenesulfinate salt in organic solvents, coupled with the relatively high activation energy required to displace a primary chloride. Solution: Switch your solvent to a polar aprotic medium like anhydrous DMF or DMSO to better solvate the sodium cation and free the nucleophilic sulfinate anion. Furthermore, add 0.1 equivalents of Sodium Iodide (NaI). This initiates a Finkelstein reaction, converting the alkyl chloride in situ to an alkyl iodide. The iodide is a vastly superior leaving group, which lowers the activation energy and drives the reaction to >85% yield[1].

Q2: I am observing significant elimination byproducts (alkenes) and O-alkylation instead of the desired sulfone. What is going wrong? A: This is a dual issue of thermodynamics and Hard-Soft Acid-Base (HSAB) theory.

  • Elimination: Heating the reaction above 85 °C provides enough thermal energy for the benzenesulfinate to act as a base rather than a nucleophile, promoting an E2 elimination pathway. Keep the temperature strictly between 65–70 °C.

  • O-Alkylation: Sulfinate anions ( R−SO2−​ ) are ambident nucleophiles. The harder oxygen atom prefers hard electrophiles, while the softer sulfur atom prefers soft electrophiles. By using the NaI additive mentioned in Q1, you generate a softer alkyl iodide electrophile. This forces the regioselectivity toward S-alkylation, yielding the desired sulfone rather than the unstable sulfinic ester[1].

Q3: In the carbanion route (Route B), my methyl phenyl sulfone addition to the N-Boc-lactam yields complex mixtures and unreacted starting material. How do I improve the cleanliness? A: Methyl phenyl sulfone possesses weakly acidic α -protons ( pKa​≈29 ). Deprotonation requires a strong, non-nucleophilic base (e.g., n-BuLi or LDA) and strict environmental controls. Solution: The resulting carbanion is highly reactive and exceptionally sensitive to moisture. Adventitious water will immediately protonate the carbanion, returning the starting sulfone. Ensure your THF is freshly distilled over sodium/benzophenone and glassware is flame-dried. The lithiation must be performed at -78 °C to prevent self-condensation of the sulfone before the lactam is introduced[2].

Optimized Experimental Protocols

Protocol A: Finkelstein-Assisted SN​2 Alkylation (Recommended for Scale-Up)

This protocol utilizes in-process controls to ensure a self-validating workflow.

Reagents:

  • N-Boc-2-(chloromethyl)piperidine (1.0 eq, 10 mmol)

  • Sodium benzenesulfinate, anhydrous (1.5 eq, 15 mmol)

  • Sodium Iodide (0.1 eq, 1.0 mmol)

  • Anhydrous DMF (25 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask under N2​ , dissolve N-Boc-2-(chloromethyl)piperidine in anhydrous DMF.

  • Activation: Add Sodium Iodide (0.1 eq) and stir at room temperature for 15 minutes to initiate the Finkelstein exchange.

  • Nucleophilic Attack: Add anhydrous sodium benzenesulfinate (1.5 eq) in one portion.

  • Heating: Attach a reflux condenser and heat the mixture to 65 °C using a thermostatically controlled oil bath.

  • Self-Validation Checkpoint (IPC): After 12 hours, withdraw a 50 μL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is validated as complete when the starting material mass ( m/z 234) is <2% relative to the product mass ( m/z 340). If incomplete, spike with an additional 0.05 eq of NaI and stir for 2 hours.

  • Workup: Cool to room temperature, quench with 50 mL of H2​O , and extract with EtOAc ( 3×30 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×20 mL) to remove residual DMF. Dry over Na2​SO4​ and concentrate.

  • Deprotection: Treat the resulting oil with 4M HCl in dioxane (10 mL) for 2 hours at room temperature. Concentrate in vacuo to yield 2-[(Benzenesulfonyl)methyl]piperidine hydrochloride.

Protocol B: Lactam Opening via Carbanion Addition

Step-by-Step Methodology:

  • Lithiation: Dissolve methyl phenyl sulfone (1.1 eq) in anhydrous THF (0.2 M) under argon. Cool to -78 °C. Dropwise add n-BuLi (1.15 eq, 2.5 M in hexanes). Stir for 30 minutes to form the pale-yellow carbanion solution[2].

  • Addition: Dissolve N-Boc-piperidin-2-one (1.0 eq) in anhydrous THF and add dropwise to the carbanion solution over 15 minutes, maintaining the internal temperature below -70 °C.

  • Quenching: Stir for 2 hours at -78 °C, then quench cold with saturated aqueous NH4​Cl . Extract with DCM, dry, and concentrate to yield the β -ketosulfone intermediate.

  • Reductive Cyclization: Dissolve the intermediate in MeOH. Add NaBH3​CN (2.0 eq) and a catalytic amount of acetic acid. Stir at room temperature for 16 hours to yield the cyclized, protected piperidine[2].

Quantitative Data & Optimization Matrix

The following table summarizes the optimization parameters for Route A , demonstrating the causality between reaction conditions and isolated yield.

SolventTemp (°C)Additive (Eq)Time (h)Isolated Yield (%)Primary Issue / Observation
THF65None2415%Poor solubility of PhSO2​Na ; stalled reaction.
DMF90None1245%High E2 elimination byproducts due to overheating.
DMF65None1868%Sluggish conversion; unreacted starting material.
DMF 65 NaI (0.1) 12 89% Optimal Finkelstein conditions; clean S-alkylation.
DMSO65TBAB (0.1)1085%Good yield, but difficult solvent removal during workup.

References

  • Massé, J., & Langlois, N. (2009). Synthesis of 5-Amino- and 4-Hydroxy- 2-Phenylsulfonylmethylpiperidines. Heterocycles, 77(7), 417-432. Available at:[Link]

  • US Patent 9,296,732 B2. (2016). Substituted benzamides and their uses. United States Patent and Trademark Office.

Sources

Validation & Comparative

A Comparative Guide to HPLC Validation Methods for 2-[(Benzenesulfonyl)methyl]piperidine Purity

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 2-[(Benzenesulfonyl)methyl]piperidine, a crucial intermediate in pharmaceutical synthesis. The focus is on developing and validating robust, stability-indicating analytical procedures that adhere to the highest standards of scientific integrity and regulatory expectations. The methodologies described are grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R1) and the newly revised Q2(R2) guidelines, ensuring the generated data is fit for its intended purpose.[1][2][3][4][5][6]

The purity of any pharmaceutical compound is not merely a quality metric; it is a critical determinant of safety and efficacy. For a molecule like 2-[(Benzenesulfonyl)methyl]piperidine, which contains both a basic piperidine ring and an acidic benzenesulfonyl moiety, chromatographic analysis presents unique challenges. This guide will explore two distinct reversed-phase HPLC (RP-HPLC) approaches—isocratic and gradient elution—and detail the validation process required to qualify them for use in a regulated environment.

Part 1: Method Development and Comparative Analysis

The foundation of any successful validation is a well-developed analytical method. The choice between an isocratic and a gradient method depends on the analytical objective. Isocratic methods, with their constant mobile phase composition, are prized for their simplicity and robustness, making them ideal for routine quality control (QC). Gradient methods offer superior resolving power, which is essential for separating a complex mixture of impurities or for stability-indicating assays where degradation products are unknown.

Chromatographic System & Conditions

The inherent chemical properties of 2-[(Benzenesulfonyl)methyl]piperidine—a polar piperidine group and a non-polar benzenesulfonyl group—make RP-HPLC with a C18 column an excellent starting point. The benzenesulfonyl group provides a strong chromophore, allowing for sensitive UV detection.

ParameterMethod A: Isocratic Elution (QC Focus)Method B: Gradient Elution (Stability-Indicating)Rationale for Selection
Column C18, 250 mm x 4.6 mm, 5 µmC18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides the necessary hydrophobicity to retain the analyte, while the standard dimensions offer a balance of efficiency and backpressure.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (45:55 v/v)A: Phosphate Buffer (pH 3.0)B: AcetonitrileA low pH ensures the piperidine nitrogen is protonated, leading to a single ionic form and preventing peak tailing. Acetonitrile is chosen for its low UV cutoff and elution strength.
Elution Mode IsocraticGradient: 0-15 min (30-70% B), 15-20 min (70% B), 20-25 min (30% B)The isocratic method is optimized for speed and simplicity. The gradient method provides a wider polarity window to resolve potential early and late-eluting impurities.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good peak shape and reasonable run times.
Detection UV at 254 nmUV at 254 nmThe benzene ring in the benzenesulfonyl moiety provides strong absorbance at this wavelength.
Column Temp. 30°C30°CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and reduces viscosity.
Injection Vol. 10 µL10 µLA small injection volume minimizes potential for band broadening.

Part 2: The Validation Workflow: Ensuring Fitness for Purpose

The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[1][7] The following validation parameters are assessed in accordance with ICH Q2(R1) guidelines.[4][5]

Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_limits Sensitivity Dev Method Optimization (Isocratic vs. Gradient) Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD Prec->LOD Rob Robustness Prec->Rob LOQ LOQ SST System Suitability Rob->SST

Caption: HPLC method validation workflow based on ICH Q2 guidelines.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7][8] To establish this, forced degradation studies are performed to intentionally stress the drug substance and generate potential degradation products.[9][10][11]

Forced Degradation Protocol:

  • Acid Hydrolysis: 1 mg/mL of the analyte in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 1 mg/mL of the analyte in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 1 mg/mL of the analyte in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance exposed to 105°C for 48 hours.

  • Photolytic Degradation: Solution (1 mg/mL) exposed to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/square meter).

Expected Outcome: The gradient method (Method B) is expected to show superior performance by resolving the main peak from all significant degradation products, thus proving it is "stability-indicating."[12] A peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the analyte peak is spectrally homogeneous in all stress conditions.

Forced_Degradation cluster_stress Stress Conditions Analyte 2-[(Benzenesulfonyl) methyl]piperidine Acid Acid (HCl) Analyte->Acid Base Base (NaOH) Analyte->Base Ox Oxidation (H₂O₂) Analyte->Ox Heat Thermal Analyte->Heat Light Photolytic Analyte->Light Deg_Products Degradation Products Acid->Deg_Products Base->Deg_Products Ox->Deg_Products Heat->Deg_Products Light->Deg_Products

Caption: Conceptual overview of forced degradation studies.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.

Protocol:

  • Prepare a stock solution of the reference standard at 1000 µg/mL.

  • Create a series of at least five calibration standards by diluting the stock solution. For an impurity method, this range should typically span from the reporting threshold to 120% of the specification limit (e.g., 0.05% to 0.3% of the nominal assay concentration). For an assay, the range is typically 80% to 120% of the test concentration.[4]

  • Inject each standard in triplicate.

  • Plot the average peak area against concentration and perform a linear regression analysis.

ParameterAcceptance CriterionTypical Result (Method B)
Range (Assay) 80 - 120 µg/mLMet
Correlation Coefficient (r²) ≥ 0.9990.9998
Y-intercept Close to zeroPasses
Accuracy (as Recovery)

Accuracy is the closeness of the test results to the true value. It is determined by spiking a placebo or sample matrix with known amounts of the analyte.

Protocol:

  • Prepare samples by spiking the matrix at three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate (for a total of nine determinations).

  • Analyze the samples and calculate the percentage recovery.

Spiked LevelAcceptance Criterion (% Recovery)Typical Result (% Recovery)
80%98.0 - 102.0%99.5%
100%98.0 - 102.0%100.3%
120%98.0 - 102.0%101.1%
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[13]

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.

Precision LevelAcceptance Criterion (% RSD)Typical Result (% RSD)
Repeatability ≤ 2.0%0.45%
Intermediate Precision ≤ 2.0%0.88%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.

Protocol (Signal-to-Noise Approach):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields a S/N ratio of approximately 10:1 for LOQ.

  • Confirm the LOQ by analyzing a minimum of six replicates at this concentration and ensuring the precision (%RSD) meets acceptance criteria (e.g., ≤ 10%).

ParameterTypical Result (Method B)
LOD 0.05 µg/mL (S/N ≈ 3)
LOQ 0.15 µg/mL (S/N ≈ 10)
Precision at LOQ 4.5% RSD
Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Protocol: Vary the following parameters one at a time and assess the impact on system suitability (e.g., retention time, peak tailing, resolution).

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 5°C)

  • Mobile Phase pH (± 0.2 units)

  • Mobile Phase Organic Composition (± 2% absolute)

The method is considered robust if system suitability criteria are met under all varied conditions and results remain within acceptable tolerances.

Conclusion and Recommendations

Both the isocratic (Method A) and gradient (Method B) HPLC methods can be successfully validated for the purity determination of 2-[(Benzenesulfonyl)methyl]piperidine.

  • Method A (Isocratic) is best suited for routine QC testing where speed and simplicity are paramount, and the impurity profile is well-defined and does not contain co-eluting peaks.

  • Method B (Gradient) is the superior choice for stability studies, impurity profiling, and release testing where the potential for unknown degradation products exists. Its ability to resolve a wider range of analytes makes it a true stability-indicating method, providing a higher degree of confidence in the quality assessment of the drug substance over its lifecycle.

The choice of method must align with its intended purpose, a core principle of analytical procedure validation.[7] By following the structured validation approach detailed in this guide, researchers and drug development professionals can ensure their analytical data is reliable, reproducible, and compliant with global regulatory standards.

References

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
  • BA Sciences. (n.d.). USP <1225> Method Validation.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
  • United States Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
  • Mamatha, T. (2024). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of All Research Scientific and Technical.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Q2A Text on Validation of Analytical Procedures.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024.
  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum.
  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • Rahman, M. M., et al. (2022). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC.
  • Kamberi, M. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation.
  • Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Khan, A., et al. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. PMC.
  • GM Binder. (n.d.). Usp 1225 validation of compendial procedures pdf.
  • Nethercote, P., & Borman, P. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Rajmane, A. D., & Shinde, K. P. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • Chem-Impex. (2026). Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations.
  • HELIX Chromatography. (n.d.). HPLC Analysis of Benzenesulfonic and p-Toluenesulfonic Acids on Amaze TR Mixed-Mode Column.
  • Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • ResearchGate. (n.d.). Development of HPLC method to determine Piperine in different piper species.
  • Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid.
  • Wang, X., & Chen, L. (2018).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Chem-Impex. (n.d.). Benzenesulfonyl chloride.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-[(Benzenesulfonyl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of 2-[(Benzenesulfonyl)methyl]piperidine. As laboratory professionals, it is our collective responsibility to ensure that our research and development activities are conducted with the utmost regard for safety and environmental stewardship. This document is designed to be a practical, in-depth resource for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety protocols and regulatory standards.

Disclaimer: This guide is intended for informational purposes and should be used as a supplement to, not a replacement for, your institution's specific Chemical Hygiene Plan (CHP) and the Safety Data Sheet (SDS) for the compound.[1][2][3][4] Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements and comply with all local, state, and federal regulations.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with 2-[(Benzenesulfonyl)methyl]piperidine is the foundation of its safe handling and disposal. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a hazard assessment can be conducted by examining its constituent chemical moieties: the piperidine ring and the benzenesulfonyl group.

  • Piperidine and its derivatives are known to be flammable, toxic if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[5][6][7][8]

  • Benzenesulfonyl chloride , a related compound, is corrosive, reacts with water to form acidic and toxic compounds, and is very irritating to the skin, eyes, and mucous membranes.[9][10][11]

Therefore, it is prudent to treat 2-[(Benzenesulfonyl)methyl]piperidine as a hazardous substance with the potential for toxicity, corrosivity, and flammability.

Potential Hazard Description Primary Concerns
Acute Toxicity Harmful or fatal if swallowed, inhaled, or absorbed through the skin.[5][6][7][8]Minimize exposure through all routes.
Corrosivity Capable of causing severe skin burns and eye damage.[5][6][7][8]Requires appropriate personal protective equipment.
Flammability As a piperidine derivative, it may be a flammable liquid and vapor.[5][6][7]Store away from ignition sources.
Environmental Hazard Potentially harmful to aquatic life.Prevent release into the environment.

Personal Protective Equipment (PPE)

Given the identified hazards, the following PPE is mandatory when handling 2-[(Benzenesulfonyl)methyl]piperidine, including during disposal procedures:

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or holes before use.

  • Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required to prevent skin contact.

  • Respiratory Protection: All handling of this compound, especially where aerosols or vapors may be generated, should be conducted in a certified chemical fume hood.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and prevent environmental contamination.

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of required personal protective equipment.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a chemical absorbent pad to contain the spill. Do not use combustible materials like paper towels.

  • Collect and Dispose of Spill Debris: Carefully collect the absorbent material and any contaminated items. Place them in a designated, leak-proof, and properly labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.

Step-by-Step Disposal Protocol

The disposal of 2-[(Benzenesulfonyl)methyl]piperidine and any materials contaminated with it must be managed as hazardous waste.[12] Never dispose of this chemical down the drain or in the regular trash.[13]

Waste Segregation

Proper segregation of waste at the point of generation is crucial for safe and compliant disposal.[14]

  • Unused Product: The original container with any remaining 2-[(Benzenesulfonyl)methyl]piperidine should be disposed of as hazardous waste.

  • Contaminated Labware: Disposable items such as pipette tips, vials, and gloves that have come into contact with the compound must be collected in a designated hazardous waste container.

  • Solutions: Solutions containing 2-[(Benzenesulfonyl)methyl]piperidine should be collected in a separate, compatible waste container. Do not mix with incompatible waste streams.

Waste Container Selection and Labeling
  • Container Selection: Use a container that is compatible with the chemical properties of 2-[(Benzenesulfonyl)methyl]piperidine. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.[12][15]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-[(Benzenesulfonyl)methyl]piperidine," and the approximate concentration and volume.[3][12] The date of waste accumulation should also be clearly marked.

Storage

Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[16] The SAA should be well-ventilated and away from sources of ignition and incompatible materials.

Final Disposal

Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[15] They are equipped to transport and dispose of the chemical waste in accordance with all regulatory requirements.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 2-[(Benzenesulfonyl)methyl]piperidine.

cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Labeling cluster_2 Storage & Disposal Start 2-[(Benzenesulfonyl)methyl]piperidine Waste Generated WasteType Identify Waste Type Start->WasteType Unused Unused Product WasteType->Unused Pure Compound Contaminated Contaminated Labware WasteType->Contaminated Solid Waste Solutions Aqueous/Organic Solutions WasteType->Solutions Liquid Waste Container Select Compatible Waste Container Unused->Container Contaminated->Container Solutions->Container Label Label Container: 'Hazardous Waste' Full Chemical Name Date & Quantity Container->Label Storage Store in Designated Satellite Accumulation Area (SAA) Label->Storage EHS Contact EHS for Pickup Storage->EHS End Proper Disposal by Licensed Contractor EHS->End

Caption: Decision workflow for the disposal of 2-[(Benzenesulfonyl)methyl]piperidine.

Regulatory Framework

The management and disposal of hazardous chemical waste in a laboratory setting are governed by stringent regulations to protect human health and the environment. Key regulations include:

  • Resource Conservation and Recovery Act (RCRA): Enacted by the U.S. Environmental Protection Agency (EPA), RCRA provides a comprehensive framework for the management of hazardous waste from "cradle to grave."[13][14][16]

  • Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450): This standard requires laboratories to develop and implement a written Chemical Hygiene Plan (CHP) that includes procedures for the safe handling and disposal of hazardous chemicals.[1][2][3][4]

Compliance with these regulations is mandatory. Your institution's EHS department is your primary resource for ensuring compliance with all applicable standards.

References

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Piperidine Safety Data Sheet. (2025, September 23). Sigma-Aldrich.
  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]

  • Laboratory Waste Management Guidelines. (n.d.). Princeton University Environmental Health and Safety.
  • Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Labor
  • The Laboratory Standard. (n.d.). The University of Tennessee, Knoxville. Retrieved from [Link]

  • OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • A Guide for Laboratories and Industries: Chemical Safety Standards. (2025, May 20). MSE Supplies.
  • Piperidine Safety D
  • Piperidine Safety Data Sheet. (2023, March 16). Fisher Scientific.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Safety D
  • Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. (2021). Journal of Medicinal Chemistry.
  • BENZENESULFONYL CHLORIDE. (n.d.). CAMEO Chemicals, NOAA.
  • Piperidine Safety D
  • Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations. (2026, January 26). Journal of Organic Chemistry.
  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency.
  • BENZENESULPHONYL CHLORIDE. (n.d.). European Chemicals Agency.
  • Chemical Waste Disposal Guidelines for Educational Facilities. (2026, February 3). MLI Environmental.
  • Piperidine hydrochloride Safety D
  • Piperidine Safety D
  • 2-Methylpiperidine Safety D
  • Piperidine Safety D
  • Piperidine Safety Data Sheet. (n.d.). FUJIFILM Wako Chemicals.

Sources

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